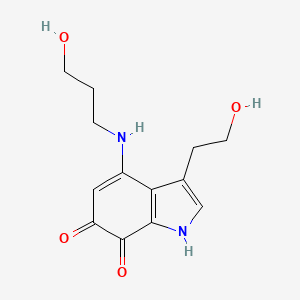![molecular formula C6H9N3 B1260316 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridin CAS No. 1189853-67-5](/img/structure/B1260316.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridin
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, also known as 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikogulanzien und Antithrombozyten-Eigenschaften
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridin wurde auf seine Antikogulanzien- und Antithrombozyten-Eigenschaften untersucht. Forscher haben sein Potenzial als Inhibitor des Blutgerinnungsfaktors Xa untersucht. Diese Eigenschaft macht ihn relevant im Zusammenhang mit der Vorbeugung von Thrombosen und der Behandlung von Herz-Kreislauf-Erkrankungen .
Neuroprotektive Wirkungen
Studien legen nahe, dass diese Verbindung neuroprotektive Eigenschaften aufweisen kann. Es könnte eine Rolle beim Schutz von Neuronen vor Schäden spielen, die durch oxidativen Stress, Entzündungen oder andere neurodegenerative Prozesse verursacht werden. Weitere Forschung ist erforderlich, um seine Mechanismen und potenziellen therapeutischen Anwendungen bei neurologischen Erkrankungen vollständig zu verstehen .
Anti-entzündliche Aktivität
This compound wurde auf seine entzündungshemmenden Wirkungen untersucht. Es kann Immunantworten modulieren und Entzündungen reduzieren, was es relevant für Erkrankungen wie Arthritis, Autoimmunerkrankungen und chronische Entzündungsstörungen macht .
Analgetische Eigenschaften
Einige Studien haben das analgetische Potenzial dieser Verbindung untersucht. Es kann als Schmerzmittel wirken, obwohl weitere Forschung erforderlich ist, um seine Wirksamkeit und Sicherheit zu validieren .
Krebsforschung
Forscher haben die Verwendung von this compound in der Krebsforschung untersucht. Es kann zytotoxische Wirkungen gegen bestimmte Krebszelllinien aufweisen, was es zu einem Kandidaten für weitere Evaluierungen als Antitumormittel macht .
Synthetische Anwendungen
Neben seinen biologischen Eigenschaften ist diese Verbindung in der synthetischen Chemie relevant. Aufgrund seiner einzigartigen Struktur kann es als Baustein für die Synthese komplexerer Moleküle dienen. Forscher haben seine Verwendung beim Aufbau neuer Pyrazolo[3,4-b]pyridin-Derivate untersucht .
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their inhibitory activity against c-met kinase , suggesting that this compound may also interact with kinases or similar proteins.
Mode of Action
If it does interact with kinases like its analogs , it may inhibit the phosphorylation process, thereby affecting signal transduction pathways.
Zukünftige Richtungen
The future directions for “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” could involve further exploration of its derivatives and their potential applications. For instance, its derivatives have shown promising results in inhibiting c-Met kinase , suggesting potential applications in the development of new therapeutic agents.
Biochemische Analyse
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation . The interaction between 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine and PPARα leads to the activation of the receptor, which subsequently regulates the expression of genes involved in lipid metabolism.
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . Additionally, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine affects cell signaling pathways by activating PPARα, which in turn influences the expression of genes involved in lipid and glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the ligand-binding domain of PPARα, inducing a conformational change that activates the receptor . The activated PPARα then heterodimerizes with retinoid X receptor (RXR) and binds to peroxisome proliferator-responsive elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as the activation of PPARα and the regulation of lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity against normal cells . The threshold effects and the optimal dosage for therapeutic applications need to be determined through extensive animal studies.
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism. The activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, lipid transport, and glucose homeostasis . These metabolic pathways are crucial for maintaining cellular energy balance and metabolic flux.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is distributed to various tissues where it exerts its biological effects. The localization and accumulation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine in specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The targeting signals and post-translational modifications that direct 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine to specific subcellular locations are critical for its biological activity .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBBADOMOOPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255128 | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-52-3 | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933705-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
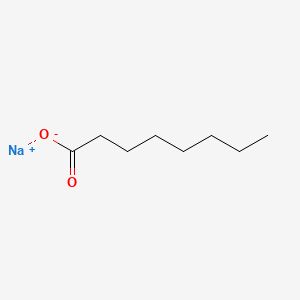
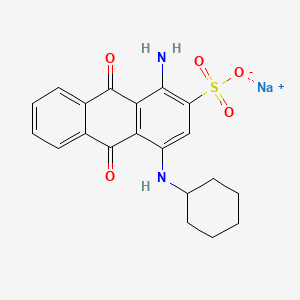

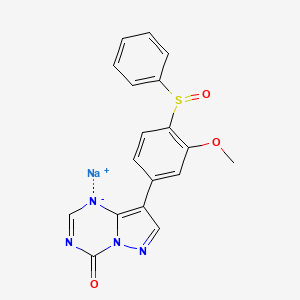

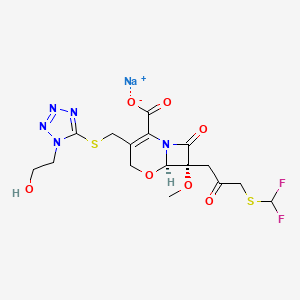

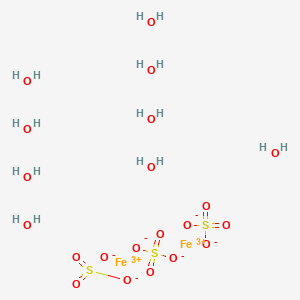

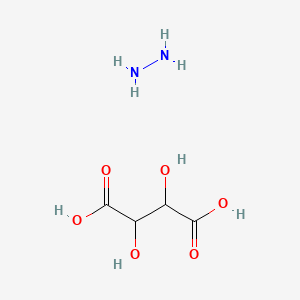
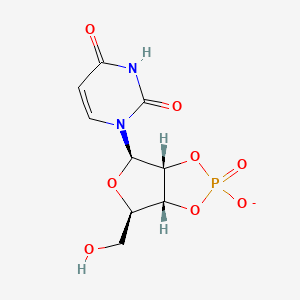
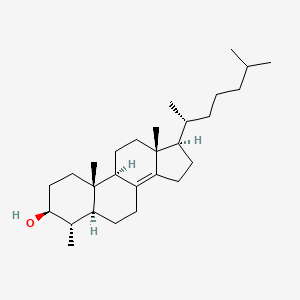
![Pyrazolo[1,5-f]phenanthridine](/img/structure/B1260251.png)
